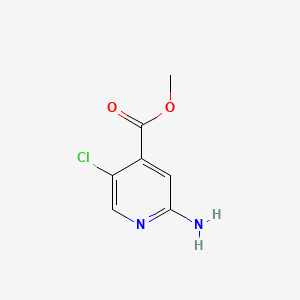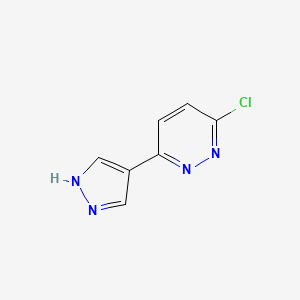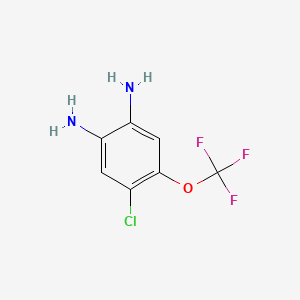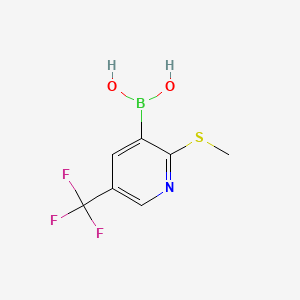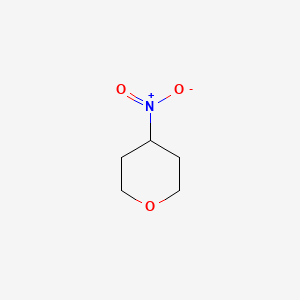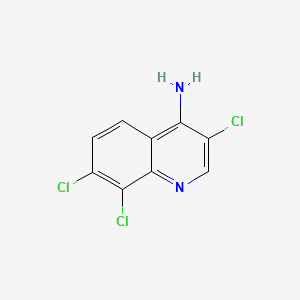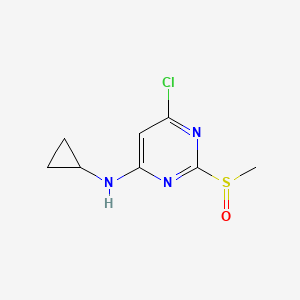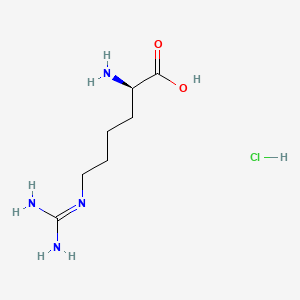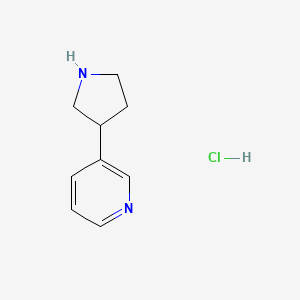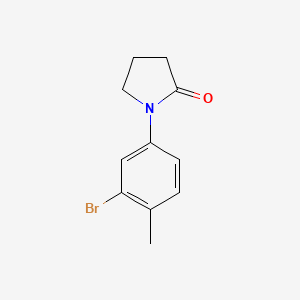
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a biphenyl derivative used in organic process research. This compound is known for its efficiency as a catalyst in various chemical reactions, including the carboxylation of phenols and amides with chlorides or cyclised biphenylcarboxylic acids . It is also utilized in the coupling of 4-carboxyphenylboronic acid with carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of palladium catalysts in Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the optimization of reaction conditions using microwave-assisted organic synthesis (MAOS) has been noted to increase synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorides, cyclised biphenylcarboxylic acids, and 4-carboxyphenylboronic acid . The reactions are often catalyzed by palladium and optimized using Suzuki coupling reactions .
Major Products Formed
The major products formed from these reactions include carboxylated phenols and amides, as well as coupled carboxylic acids .
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one involves its role as a catalyst in chemical reactions. The compound’s molecular structure allows it to efficiently facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids . The specific molecular targets and pathways involved in these reactions are not extensively documented.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: This compound is similar in structure and function, used in organic process research and as a catalyst.
Pyrrolidine-2-one: A versatile scaffold used in medicinal chemistry for designing bioactive agents.
Pyrrolidine-2,5-diones: Known for their biological activities and used in various pharmaceutical applications.
Uniqueness
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which enhances its catalytic efficiency in certain reactions . This compound’s ability to facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids, distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVFYMEWYHKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680768 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226225-33-7 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
